molecular formula C10H13N3O B2880597 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874765-22-7

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2880597
CAS No.: 874765-22-7
M. Wt: 191.234
InChI Key: JRMIFZFJKZEAJR-UHFFFAOYSA-N
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Description

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a tert-butyl group at the 5-position and a hydroxyl group at the 7-position. The molecular formula of this compound is C10H13N3O, and it has a molecular weight of 191.2297 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a copper-catalyzed approach, where various 7-O-propargylated pyrazolo[1,5-A]pyrimidines are reacted with 1-azidoglycosides. This method is efficient and can yield the desired compound in high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the production process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and hydroxyl group at specific positions enhances its reactivity and potential as a therapeutic agent .

Biological Activity

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo ring fused to a pyrimidine system. Its unique tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Compounds in the pyrazolo[1,5-a]pyrimidine family have shown promising results against Mycobacterium tuberculosis (Mtb). High-throughput screening identified derivatives that inhibit Mtb growth without affecting iron homeostasis or cell wall biosynthesis, suggesting alternative mechanisms of action .
  • Cytotoxicity : Research indicates that while some derivatives exhibit low cytotoxicity against mammalian cells, others may demonstrate hepatotoxic effects mediated by cytochrome P450 enzymes. For instance, studies on related compounds revealed that activation by human liver microsomal P450 1A2 could lead to the formation of reactive intermediates .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AntitubercularActive against Mycobacterium tuberculosis with low cytotoxicity
HepatotoxicityPotential activation by P450 enzymes leading to reactive metabolites
Anticancer PotentialExhibits properties that may inhibit tumor growth
Anti-inflammatoryInvolvement in pathways that modulate inflammatory responses

Case Studies

  • Antitubercular Screening : A focused library of pyrazolo[1,5-a]pyrimidine analogues was screened for antitubercular activity. The most active compounds were found to inhibit Mtb growth effectively within macrophages without affecting essential metabolic pathways related to iron uptake or cell wall integrity. This highlights their potential as novel antitubercular agents .
  • Hepatotoxicity Assessment : In vivo studies using chimeric mice with humanized liver demonstrated that certain pyrazolo derivatives bind nonspecifically to liver proteins after metabolic activation. This study underscores the importance of evaluating hepatotoxic potential during drug development .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives have revealed critical insights:

  • Modifications at the 7-position significantly influence biological activity.
  • The presence of bulky groups like tert-butyl enhances lipophilicity and may improve cellular uptake.
  • Substituents on the pyrazolo ring can alter interactions with target proteins, impacting efficacy and safety profiles.

Properties

IUPAC Name

5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)13-8(12-7)4-5-11-13/h4-6,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDRNDVTYDBEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(=N1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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